molecular formula C14H13N5O3 B2400779 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338658-81-3

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2400779
CAS No.: 1338658-81-3
M. Wt: 299.29
InChI Key: AQXPQOCITGVYDC-UHFFFAOYSA-N
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Description

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS# 1338658-81-3) is a high-purity heterocyclic compound with a molecular formula of C14H13N5O3 and a molecular weight of 299.28 g/mol. This complex molecule is built on a hybrid scaffold, integrating both a pyrazole and a 1,2,4-oxadiazole ring within a single structure, making it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the 1,2,4-oxadiazole moiety is of significant interest, as this heterocycle is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Derivatives of 1,2,4-oxadiazole have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents . Simultaneously, the 5-methyl-1H-pyrazole core is a privileged structure in pharmacology, featured in numerous compounds with documented anti-inflammatory and analgesic activities . The integration of these two pharmacophores into one molecule positions this compound as a promising scaffold for the development of novel therapeutic agents, particularly in the research of multi-target therapies. This product is provided with a minimum purity of 95% and is intended for research and development use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. For optimal long-term stability, store the product in a cool, dry place.

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPQOCITGVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1338658-81-3) is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O2C_{15}H_{16}N_{6}O_{2} with a molecular weight of approximately 312.33 g/mol. The compound features a unique structure comprising an oxadiazole ring and a pyrazole moiety, which are known for their pharmacological potential.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole nucleus demonstrate activity against various cancer cell lines, including breast and colon cancers. For instance, one derivative showed an IC50 value as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

Cell Line IC50 (µM)
Ovarian Cancer (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
Renal Cancer (RXF 486)1.143

Anti-inflammatory Effects

The pyrazole derivatives have also been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for the development of anti-inflammatory drugs .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. While specific data for this compound is limited, related oxadiazole compounds have shown promising results in inhibiting microbial growth .

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition. Compounds with similar structures have shown inhibitory effects on various enzymes such as human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and butyrylcholinesterase (BChE) .

Case Studies

A notable case study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including those similar to our target compound. The study indicated that modifications in the oxadiazole ring could enhance cytotoxic effects against multiple cancer cell lines .

Summary of Findings

  • Anticancer Activity : Significant cytotoxicity against ovarian and renal cancer cell lines.
  • Anti-inflammatory Effects : Potential for development as an anti-inflammatory agent through COX inhibition.
  • Antimicrobial Properties : Indications of activity against bacterial strains.
  • Enzyme Inhibition : Inhibition of key enzymes linked to various diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives of pyrazole compounds demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting that this compound may act as a promising anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicated that derivatives containing the oxadiazole and pyrazole rings exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. Studies have suggested that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Research

A study published in the Tropical Journal of Pharmaceutical Research investigated several derivatives of oxadiazole-pyrazole compounds. The findings revealed that these compounds significantly inhibited the growth of cancer cells in vitro and showed promise for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized various derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had strong antibacterial activity, outperforming standard antibiotics in some cases .

Summary Table of Applications

Application Description Effectiveness
AnticancerInhibits proliferation in cancer cell linesSignificant cytotoxicity observed
AntimicrobialActive against Gram-positive and Gram-negative bacteriaEffective against multiple strains
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokinesPromising results in preliminary studies

Comparison with Similar Compounds

Structural Modifications and Their Implications

The table below summarizes key structural analogs, highlighting substituent variations and their effects on physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Oxadiazole Central Heterocycle Notable Properties Reference
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid C₁₄H₁₃N₅O₃ 299.28 Ethyl Pyrazole Carboxylic acid enhances solubility; moderate lipophilicity
1-[4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₉N₅O₃ ~341.37* tert-Butyl Pyrazole Increased steric bulk and lipophilicity; reduced solubility
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid C₁₁H₉N₅O₃ 259.22 Methyl Imidazole Pyridine → pyrimidine substitution; altered π-π stacking potential
1-{5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid C₁₈H₁₂FN₅O₃ 365.33 4-Fluorophenyl Pyrazole Fluorine enhances metabolic stability and electronegativity
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₅H₁₅N₅O₃ 313.32 Isopropyl Pyrazole Bulkier substituent may hinder target binding
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid C₁₃H₁₁N₅O₃ 285.26 Ethyl Imidazole Imidazole → pyrazole swap alters H-bonding capacity

*Estimated based on structural similarity.

Key Findings from Comparative Analysis

Substituent Effects on Oxadiazole: Ethyl (Target Compound): Balances lipophilicity and solubility, making it suitable for aqueous and lipid environments . 4-Fluorophenyl (): Introduces electronegativity, enhancing dipole interactions and metabolic stability via reduced cytochrome P450-mediated oxidation .

Heterocyclic Core Modifications: Pyrazole vs. Imidazole: Pyrazole (one acidic NH) offers fewer hydrogen-bonding sites compared to imidazole (two NH groups), affecting target affinity . Pyridine vs.

Molecular Weight and Solubility :

  • The target compound (299.28 g/mol) falls in a mid-range molecular weight, optimizing bioavailability. Bulkier analogs (e.g., 365.33 g/mol in ) may face solubility challenges despite enhanced stability .

Discontinued Compounds :

  • 1-(5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid () was discontinued, possibly due to inferior pharmacokinetics or synthesis difficulties .

Research Implications

  • Material Science : Fluorinated derivatives (e.g., ) could serve as electron-deficient scaffolds in organic electronics .

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under heating (60–80°C) in solvents like DMF or THF .
  • Pyrazole-Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach the pyridine-oxadiazole moiety to the pyrazole core using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures .
  • Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl pyrazole-4-carboxylate) using NaOH or KOH in aqueous ethanol, followed by acidification to isolate the free acid .
    • Key Considerations : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd) to minimize byproducts .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole C5-methyl at δ ~2.3 ppm; pyridine protons as doublets in aromatic regions) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; oxadiazole C=N absorption at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₄N₄O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity; switch to THF for coupling to reduce side reactions .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .
  • Temperature Control : Maintain 50–60°C during cyclization to balance reaction rate and decomposition .
    • Data Table :
StepOptimal ConditionsYield (%)Ref.
Oxadiazole FormationDMF, 70°C, 6h78
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C, 5h85
Ester Hydrolysis2M NaOH, EtOH/H₂O, reflux92

Q. How to resolve spectral contradictions during structure elucidation (e.g., ambiguous NOE signals)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve regiochemistry of oxadiazole and pyridine connectivity (e.g., bond angles and torsional strain analysis) .
  • DFT Calculations : Compare computed NMR shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic protons .

Q. What computational approaches predict the compound’s reactivity or stability?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations) to map energy barriers for cyclization or hydrolysis steps .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., DMF’s role in stabilizing transition states) .
  • pKa Prediction : Use COSMO-RS to estimate carboxylic acid protonation behavior in biological assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modification Sites :
  • Oxadiazole Substituents : Replace ethyl with bulkier groups (e.g., isopropyl) to assess steric effects .
  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -F) to modulate electronic properties .
  • Synthetic Strategy : Use parallel synthesis with diverse boronic acids in Suzuki coupling .
    • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) for preliminary SAR, followed by MD simulations to rationalize binding modes .

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